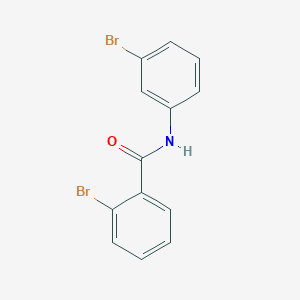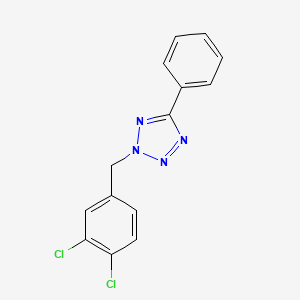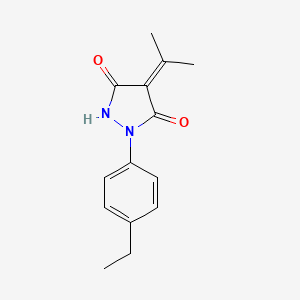![molecular formula C18H18ClN3O2 B15008461 Butanamide, N-[3-(5-chloro-3-cyano-4,6-dimethyl-2-pyridyloxy)phenyl]-](/img/structure/B15008461.png)
Butanamide, N-[3-(5-chloro-3-cyano-4,6-dimethyl-2-pyridyloxy)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[(5-CHLORO-3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)OXY]PHENYL}BUTANAMIDE is a complex organic compound characterized by its unique chemical structure
Vorbereitungsmethoden
The synthesis of N-{3-[(5-CHLORO-3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)OXY]PHENYL}BUTANAMIDE typically involves multiple steps. One common method includes the reaction of 5-chloro-3-cyano-4,6-dimethyl-2-pyridinol with 3-bromophenylbutanamide under specific conditions to form the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Chemischer Reaktionen
N-{3-[(5-CHLORO-3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)OXY]PHENYL}BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-{3-[(5-CHLORO-3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)OXY]PHENYL}BUTANAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-{3-[(5-CHLORO-3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)OXY]PHENYL}BUTANAMIDE involves its interaction with specific molecular targets. It may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
N-{3-[(5-CHLORO-3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)OXY]PHENYL}BUTANAMIDE can be compared with similar compounds such as other pyridine derivatives. Its unique structure, including the presence of the butanamide group and specific substituents on the pyridine ring, distinguishes it from other compounds. Similar compounds include:
- 5-chloro-3-cyano-4,6-dimethyl-2-pyridinol
- 3-bromophenylbutanamide These compounds share some structural similarities but differ in their specific functional groups and overall chemical properties.
Eigenschaften
Molekularformel |
C18H18ClN3O2 |
|---|---|
Molekulargewicht |
343.8 g/mol |
IUPAC-Name |
N-[3-(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)oxyphenyl]butanamide |
InChI |
InChI=1S/C18H18ClN3O2/c1-4-6-16(23)22-13-7-5-8-14(9-13)24-18-15(10-20)11(2)17(19)12(3)21-18/h5,7-9H,4,6H2,1-3H3,(H,22,23) |
InChI-Schlüssel |
MGKJBJDJKAFYHI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)NC1=CC(=CC=C1)OC2=NC(=C(C(=C2C#N)C)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10,13-dimethyl-17-(2-methyl-5-oxotetrahydrofuran-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B15008394.png)
![5-[(4Z)-4-(2-bromo-4,5-dimethoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-2-chlorobenzoic acid](/img/structure/B15008395.png)
![10a-[(E)-2-(3-bromophenyl)ethenyl]-10,10-dimethyl-3,4,10,10a-tetrahydropyrimido[1,2-a]indol-2(1H)-one](/img/structure/B15008397.png)
![2-(3',3'-dimethyl-6-nitrospiro[chromene-2,2'-indol]-1'(3'H)-yl)acetamide](/img/structure/B15008405.png)
![Methyl {[3-cyano-4-(3-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B15008412.png)
![6,8,12-trimethyl-3-thia-5,11,13,20-tetrazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4(9),5,7,11,14,16,18-nonaene](/img/structure/B15008415.png)

![6-Amino-4-(4-fluorophenyl)-3-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15008439.png)
![Acetonitrile, 2-(4-nitrophenylhydrazono)-2-[4-(4-tolyl)thiazol-2-yl]-](/img/structure/B15008444.png)

![N-(4-bromophenyl)-2-{[4-(2-chlorophenyl)-3,5-dicyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B15008455.png)

![6-(4-benzylpiperazin-1-yl)-N-(4-bromophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B15008479.png)
![N'-[(E)-quinolin-7-ylmethylidene]pyridine-4-carbohydrazide](/img/structure/B15008483.png)
